molecular formula C10H10N4S2 B3396364 2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethan-1-amine CAS No. 1017232-61-9

2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethan-1-amine

Cat. No.: B3396364
CAS No.: 1017232-61-9
M. Wt: 250.3 g/mol
InChI Key: ZORSBVQZDPEAHB-UHFFFAOYSA-N
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Description

2-[2-(Thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethan-1-amine is a heterocyclic compound featuring a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core substituted with a thiophen-2-yl group at position 2 and an ethanamine side chain at position 4. The triazole-thiazole scaffold is known for its metabolic stability and ability to engage in hydrogen bonding, while the thiophene moiety may enhance lipophilicity and π-π stacking interactions with biological targets .

Properties

IUPAC Name

2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4S2/c11-4-3-7-6-16-10-12-9(13-14(7)10)8-2-1-5-15-8/h1-2,5-6H,3-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORSBVQZDPEAHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C(=CSC3=N2)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the corresponding triazole-thione intermediate. This intermediate is then reacted with bromoacetaldehyde to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to ensure high yield and purity, as well as the use of automated reactors and purification systems to streamline the process.

Chemical Reactions Analysis

Functional Group Reactivity

Functional GroupReactivity ProfileExample ReactionConditionsYieldReference
Primary amine (-NH₂)Nucleophilic substitution, acylation, Schiff base formationReaction with acetyl chlorideDCM, RT, 2h85%
Thiophene ringElectrophilic substitution (e.g., bromination)Bromination with Br₂ in CCl₄0°C, 1h72%
Triazolo-thiazole coreOxidation of sulfurH₂O₂ in acetic acidReflux, 4h68%

Electrophilic Substitution Reactions

The thiophene moiety undergoes regioselective electrophilic substitution:

  • Bromination :

    Compound+Br2CCl4,0C5 Bromo thiophene derivative[1][8]\text{Compound}+\text{Br}_2\xrightarrow{\text{CCl}_4,0^\circ \text{C}}\text{5 Bromo thiophene derivative}\quad[1][8]
  • Nitration :
    Yields 3-nitro-thiophene derivatives under mixed acid conditions (HNO₃/H₂SO₄) .

Nucleophilic Reactions

The primary amine group participates in:

  • Acylation : Forms amides with acyl chlorides (e.g., benzoyl chloride).

  • Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to generate imines.

Example :

Compound+Benzoyl chlorideEt3N DCMN Benzoylated derivative(Yield 78 )[7]\text{Compound}+\text{Benzoyl chloride}\xrightarrow{\text{Et}_3\text{N DCM}}\text{N Benzoylated derivative}\quad (\text{Yield 78 })\quad[7]

Oxidation and Reduction Reactions

  • Sulfur Oxidation :
    The thiazole sulfur oxidizes to sulfoxide or sulfone using H₂O₂ or mCPBA .

    CompoundH2O2,AcOHSulfoxide derivative(Yield 65 )[5]\text{Compound}\xrightarrow{\text{H}_2\text{O}_2,\text{AcOH}}\text{Sulfoxide derivative}\quad (\text{Yield 65 })\quad[5]
  • Amine Protection :
    The -NH₂ group is protected via Boc (tert-butyloxycarbonyl) or Fmoc strategies.

Catalytic Coupling Reactions

Palladium-catalyzed cross-coupling reactions modify the thiophene or triazole rings:

  • Suzuki-Miyaura Coupling :

    5 Bromo thiophene derivative+Phenylboronic acidPd PPh3 4,Na2CO3Biaryl product[8]\text{5 Bromo thiophene derivative}+\text{Phenylboronic acid}\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{Na}_2\text{CO}_3}\text{Biaryl product}\quad[8]

Biological Derivatization Reactions

The compound serves as a scaffold for bioactive derivatives:

  • Anticancer Agents : Conjugation with platinum(II) complexes enhances cytotoxicity (IC₅₀: 1.2 μM against MCF-7 cells) .

  • Antimicrobial Derivatives : Quaternary ammonium salts show broad-spectrum activity (MIC: 4 µg/mL for S. aureus) .

Key Research Findings

  • Synthetic Efficiency : Ultrasound-assisted synthesis reduces reaction times by 40% compared to thermal methods .

  • Regioselectivity : Electrophilic substitutions favor the 5-position of the thiophene ring due to electronic effects .

  • Stability : The triazolo-thiazole core remains intact under acidic conditions (pH 2–6) but decomposes in strong bases.

Data Tables

Table 1: Optimization of Amine Acylation

Acylating AgentSolventCatalystTime (h)Yield (%)
Acetyl chlorideDCMEt₃N285
Benzoyl chlorideTHFDMAP378
Tosyl chlorideDMFPyridine462

Table 2: Biological Activity of Derivatives

DerivativeTargetIC₅₀/EC₅₀ (μM)Reference
Platinum conjugateMCF-7 cells1.2
Quaternary saltS. aureus4 (MIC)

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethan-1-amine involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or interfere with receptor-ligand interactions. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Compound Name Core Structure Substituents Key Properties/Activities Reference ID
2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride Imidazo[2,1-b]thiazole Ethanamine (HCl salt) Improved solubility; antiviral potential
2-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}ethan-1-amine dihydrochloride [1,2,4]Triazolo[3,4-b]thiazole Ethanamine (dihydrochloride) Enhanced bioavailability; kinase inhibition
1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethan-1-one [1,2,4]Triazolo[3,2-b]thiazole Methyl, ketone Reduced amine reactivity; lower solubility
2-(6-(Thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Imidazo[1,2-b]pyrazole Thiophen-2-yl, ethanamine Antiproliferative activity; moderate potency

Key Observations:

  • Core Modifications : Replacing the triazolo-thiazole core with imidazo-thiazole (e.g., ) reduces hydrogen-bonding capacity but may improve metabolic stability. Conversely, imidazo-pyrazole derivatives (e.g., ) exhibit distinct target selectivity due to altered ring electronics.
  • Substituent Effects : The primary amine in the target compound enhances reactivity and salt formation (e.g., hydrochloride salts in ), improving aqueous solubility compared to ketone-substituted analogues (e.g., ).
  • Thiophene vs.

Antiproliferative and Enzyme Inhibition

  • The target compound’s triazole-thiazole-thiophene architecture shares similarities with benzothiazole derivatives (e.g., ), which demonstrate antiproliferative activity via intercalation or enzyme inhibition. However, the ethanamine chain may enable covalent binding to targets like kinases or proteases, a feature absent in neutral derivatives (e.g., ).
  • Triazolo-pyridazine analogues (e.g., ) show BRD4 bromodomain inhibition, suggesting that the triazole ring’s nitrogen atoms are critical for acetyl-lysine mimicry. The thiophene substituent in the target compound may redirect selectivity toward non-bromodomain targets.

Physicochemical Properties

  • Solubility : The primary amine in the target compound enables salt formation (cf. ), increasing solubility in polar solvents. Neutral analogues (e.g., ) show lower solubility, limiting in vivo applications.
  • Stability : The fused triazole-thiazole core resists oxidative degradation better than simpler thiazole amines (e.g., ), as evidenced by stability studies in .

Biological Activity

The compound 2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethan-1-amine has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

  • IUPAC Name : 2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethanamine
  • Molecular Formula : C10H10N4S2
  • Molecular Weight : 246.34 g/mol
  • CAS Number : 1017232-61-9

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anticancer and antimicrobial properties. Below are detailed findings from relevant studies.

Anticancer Activity

A study published in Molecules evaluated the cytotoxic effects of related compounds containing thiophene and triazole moieties against several cancer cell lines. The results showed that compounds with similar structures demonstrated significant antiproliferative activities against human breast cancer (MCF-7) and liver cancer (HepG2) cells. The most promising derivatives exhibited IC₅₀ values ranging from 5.09 µM to 12.74 µM against these cell lines, suggesting that modifications in the thiophene and triazole structures could enhance anticancer efficacy .

Table 1: IC₅₀ Values of Related Compounds Against Cancer Cell Lines

Compound IDCell LineIC₅₀ (µM)
Compound 32HepG25.09
Compound 32PC-33.70
Compound 32A54912.74

Antimicrobial Activity

In another investigation focusing on the antimicrobial properties of thiophene-containing compounds, it was found that derivatives similar to 2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethanamine exhibited moderate antibacterial activity against various strains of bacteria. The structure's influence on activity was highlighted, suggesting that specific substituents could enhance efficacy against Gram-positive and Gram-negative bacteria .

The mechanism by which these compounds exert their biological effects is believed to involve interaction with cellular targets such as enzymes or receptors involved in cell proliferation and survival. Molecular docking studies have indicated that these compounds can bind effectively to target proteins associated with cancer cell growth inhibition .

Case Studies

A notable case study involved the synthesis and evaluation of a series of triazole-thiazole derivatives for their anticancer potential. The study reported that modifications at specific positions on the thiophene ring significantly affected the compound's potency against cancer cells. The introduction of electron-donating groups was found to enhance activity compared to electron-withdrawing groups .

Q & A

Q. What are the optimized synthetic pathways for 2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethan-1-amine, and how do reaction conditions affect yield?

Methodological Answer: Synthesis typically involves cyclocondensation of hydrazine derivatives with thiophene-containing precursors. Key steps include:

  • Hydrazine coupling : React benzo[d]thiazol-2-amine derivatives with hydrazine hydrochloride in ethylene glycol under reflux (2–3 h) .
  • Cyclization : Use glacial acetic acid as a catalyst for ring closure (7–9 h reflux), monitored by TLC .
  • Yield optimization : Adjust molar ratios (e.g., 1:1 for hydrazine:carbonyl precursors) and solvent purity (e.g., dry methanol for hydrazone formation) .
    Data Note : Yields range from 65–85% depending on substituent electronic effects (e.g., electron-withdrawing groups improve cyclization efficiency) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • Spectral analysis :
    • ¹H/¹³C NMR : Confirm amine proton signals (δ 2.8–3.2 ppm for ethanamine) and thiophene/triazole ring carbons .
    • IR : Detect N–H stretching (3200–3400 cm⁻¹) and C=S/C=N vibrations (1250–1350 cm⁻¹) .
  • Chromatography : TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .
  • Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) with ≤2 ppm error .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

Methodological Answer:

  • Solubility profiling : Test in polar (DMSO, ethanol) vs. non-polar solvents (hexane) via UV-Vis spectroscopy.
  • Stability assays :
    • Thermal : Heat at 60°C for 24 h; monitor degradation via HPLC .
    • pH stability : Incubate in buffers (pH 2–12) and analyze by NMR for structural integrity .

Advanced Research Questions

Q. How do electronic effects of substituents on the triazole-thiazole scaffold influence biological activity?

Methodological Answer:

  • Structure-activity relationship (SAR) :
    • Introduce electron-withdrawing groups (EWGs) like –NO₂ or –CF₃ to enhance π-π stacking with target proteins .
    • Compare IC₅₀ values in enzymatic assays (e.g., α-glucosidase inhibition) for derivatives with –OCH₃ (electron-donating) vs. –Cl (EWG) .
      Data Note : EWGs increase binding affinity by 30–50% in Type II diabetes models .

Q. What computational strategies are effective for docking studies of this compound with biological targets?

Methodological Answer:

  • Molecular docking :
    • Use AutoDock Vina with AMBER force fields to simulate binding to enzymes (e.g., α-glucosidase PDB: 2QV4) .
    • Validate docking poses via MD simulations (100 ns) to assess stability of hydrogen bonds with triazole N-atoms .
  • Pharmacophore modeling : Identify critical motifs (e.g., thiophene sulfur as a hydrogen bond acceptor) .

Q. How to resolve contradictory data in pharmacological evaluations (e.g., antimicrobial vs. cytotoxic activity)?

Methodological Answer:

  • Dose-response refinement : Test concentrations from 1 µM–100 µM to differentiate selective vs. non-specific effects .
  • Mechanistic studies :
    • Use flow cytometry to assess apoptosis vs. necrosis in cell lines (e.g., HepG2) .
    • Compare MIC (minimum inhibitory concentration) values against Gram-positive vs. Gram-negative bacteria to identify spectrum limitations .

Methodological Challenges and Solutions

Q. How to address low yields in multi-step syntheses involving thiophene-triazole hybrids?

Solution :

  • Catalyst screening : Test BF₃·Et₂O or p-TsOH for acid-catalyzed cyclization .
  • Microwave-assisted synthesis : Reduce reaction time (30 min vs. 7 h) and improve yields by 15–20% .

Q. What strategies mitigate spectral interference in characterizing amine derivatives?

Solution :

  • Derivatization : Convert amines to acetamides (e.g., 2-chloro-N-(thiazol-2-yl)acetamide) for clearer NMR signals .
  • Deuterated solvents : Use DMSO-d₆ to suppress proton exchange broadening in ¹H NMR .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethan-1-amine
Reactant of Route 2
2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethan-1-amine

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